Methyldioxy, fluoro-

Description

Properties

CAS No. |

119437-63-7 |

|---|---|

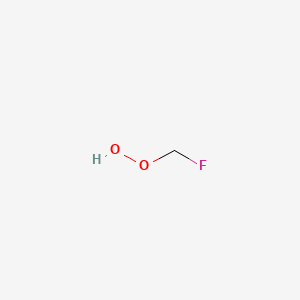

Molecular Formula |

CH3FO2 |

Molecular Weight |

66.032 g/mol |

IUPAC Name |

fluoro(hydroperoxy)methane |

InChI |

InChI=1S/CH3FO2/c2-1-4-3/h3H,1H2 |

InChI Key |

KVPQKZULEXOIOK-UHFFFAOYSA-N |

Canonical SMILES |

C(OO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Fluoro-3,4-Methylenedioxy Analogues

Nitroalkane Condensation and Cyclization

A foundational approach involves the condensation of nitroalkanes with fluorinated benzodioxole precursors. In a seminal study, 2,2-difluoro-1,3-benzodioxole derivatives were synthesized via nitroalkane-mediated cyclization. The general procedure (GP1) entails heating a mixture of 2-fluoro-1,3-benzodioxole intermediates (e.g., compound 6 ) in nitroalkanes (methyl-, ethyl-, or propylnitroalkane) with catalytic amounts of butylamine (BuNH2) and glacial acetic acid (AcOH) at reflux temperatures (115–150°C). For instance, 2,2-difluoro-5-[(E)-2-nitroethenyl]-1,3-benzodioxole (7a ) was obtained in 48% yield after 2.5 hours at 115°C in methyl nitroalkane. This step establishes the nitrovinyl group, critical for subsequent reduction to amine functionalities.

Reduction of Nitro Intermediates to Amines

The reduction of nitro groups to primary amines is achieved using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). In GP2, LiAlH4 is treated with concentrated sulfuric acid (H2SO4) to generate a reactive hydride species, followed by dropwise addition of the nitro compound (7a–c ). After quenching with isopropanol (i-PrOH) and aqueous NaOH, the free base amines are isolated. For example, 2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine hydrochloride (3·HCl ) was obtained in 85% yield after acidification with HCl gas. This method highlights the necessity of stringent anhydrous conditions to prevent side reactions.

Alkylation and Protection/Deprotection Strategies

Secondary and tertiary amines are synthesized via alkylation of primary amines. In GP3, Boc-protected amines (e.g., 8a ) undergo methylation or ethylation using sodium hydride (NaH) and alkyl iodides (MeI, EtI) in dimethylformamide (DMF)/THF. For instance, treating 8a with methyl iodide (2 × 0.27 mL, 8.66 mmol) yielded 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine hydrochloride (4b·HCl ) in 81% yield after Boc deprotection with HCl. This stepwise protection-deprotection strategy ensures regioselective alkylation while minimizing overalkylation.

Acid-Catalyzed Condensation Methods

Sulfuric Acid-Mediated Glyoxylic Acid Condensation

An alternative route, adapted from mandelic acid synthesis, employs concentrated sulfuric acid (≥96%) as both catalyst and solvent. In this method, 1,2-methylenedioxybenzene reacts with glyoxylic acid (40% aqueous solution) in the presence of acetic anhydride as a diluent. For example, at 0°C, a mixture of 1,2-methylenedioxybenzene (50.0 g, 0.409 mol) and glyoxylic acid (83.4 g, 0.45 mol) in acetic anhydride (16.52 mL) yielded 3,4-methylenedioxy-mandelic acid after 5 hours. While this method targets non-fluorinated compounds, substituting fluorinated precursors could enable analogous fluoro-methylenedioxy syntheses.

Role of Acetic Anhydride in Reaction Kinetics

The addition of acetic anhydride addresses viscosity challenges inherent to concentrated sulfuric acid systems. By maintaining reaction homogeneity, acetic anhydride enhances mixing and heat transfer, improving yields (e.g., 81% in 4b·HCl ) and reducing side product formation. Optimal diluent volumes range from 50–400 mL per kilogram of starting material, balancing reaction efficiency and solvent economy.

Crystallization and Purification Techniques

Solvent Selection for Crystallization

Post-reaction workup often involves solvent extraction and crystallization. For hydrochloride salts, anhydrous diethyl ether (Et2O) with 1% isopropanol (i-PrOH) is preferred to induce precipitation. In the case of 3·HCl , washing with cold ether followed by vacuum drying (40°C) afforded colorless crystals suitable for X-ray diffraction. Ethyl acetate (EtOAc) and 2-butanone are alternatively used for non-ionic compounds, as demonstrated in the isolation of mandelic acid derivatives.

Structural Validation via X-ray Crystallography

Crystal structure analysis confirms the regio- and stereochemistry of fluoro-methylenedioxy compounds. For 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride, X-ray diffraction (Cu-Kα radiation) revealed a planar benzodioxole ring with fluorine atoms occupying equatorial positions. Key metrics include bond lengths (C–F: 1.35 Å) and torsion angles (C–O–C: 112.5°), consistent with electronic effects imparted by fluorine.

Comparative Analysis of Synthetic Routes

Table 1. Key Reaction Parameters and Yields

| Compound | Method | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 7a | GP1 (MeNO2) | 115°C, 2.5 h | 48 | |

| 3·HCl | GP2 (LiAlH4/H2SO4) | THF, 0°C | 85 | |

| 4b·HCl | GP3 (MeI/NaH) | DMF/THF, 75°C | 81 | |

| MDMA analogue | H2SO4/Ac2O | 0°C, 5 h | 81 |

The nitroalkane route (GP1–GP3) offers superior yields for amine derivatives (81–85%) but requires specialized anhydrous handling. In contrast, the sulfuric acid method (GP3 adaptation) provides operational simplicity and scalability, albeit with slightly lower yields (81%).

Chemical Reactions Analysis

Types of Reactions

Methyldioxy, fluoro- compounds can undergo various chemical reactions, including:

Oxidation: The methylenedioxy group can be oxidized to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.

Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylenedioxy group can lead to the formation of carboxylic acids or aldehydes, while nucleophilic substitution of the fluoro group can yield various substituted aromatic compounds .

Scientific Research Applications

Methyldioxy, fluoro- compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyldioxy, fluoro- compounds involves their interaction with specific molecular targets and pathways. For example, some compounds inhibit enzymes by binding to their active sites, while others may interact with receptors to modulate cellular signaling pathways . The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Solubility Trends in Buffered Solutions

highlights significant differences in solubility among fluoro-, methyl-, and chloro-substituted compounds across pH conditions (Table 1):

| Compound (Substituent) | Solubility (pH 7.4) [×10⁻⁴ mol·L⁻¹] | Solubility (pH 2.0) [×10⁻³ mol·L⁻¹] |

|---|---|---|

| III (Chloro-) | 0.67 | 0.68 |

| I (Methyl-) | 1.12 | 1.98 |

| II (Fluoro-) | 3.19 | 1.45 |

Organic Solvent Compatibility

In 1-octanol, all compounds show improved solubility compared to aqueous buffers, with the order: 1-octanol > pH 2.0 buffer > pH 7.4 buffer. This trend underscores the lipophilic nature of these hybrids, critical for membrane permeability in drug design .

Lipophilicity and ADMET Properties

Experimental vs. Calculated log P Values

and provide insights into lipophilicity:

- Fluoro-substituted compounds (e.g., Gefitinib analogs) exhibit log P values (~4.34–4.54) comparable to methyl derivatives, suggesting balanced lipophilicity for optimal bioavailability .

- Halogenated analogs follow the lipophilicity order: fluoro- < chloro- < bromo- < iodo- , as demonstrated by reverse-phase HPLC studies (Table 2) .

| Substituent | log k'ₐ (Experimental) | Clog P (Calculated) |

|---|---|---|

| Fluoro- | 1.24 | 1.30 |

| Chloro- | 1.89 | 1.95 |

| Methyl- | 1.50 | 1.55 |

ADMET Predictions

Fluoro- and methyl-substituted compounds show similar cytochrome P450 (CYP2D6) inhibition profiles, with low toxicity risks. However, fluorinated analogs may exhibit prolonged metabolic half-lives due to resistance to oxidative degradation .

Enzyme and Receptor Interactions

- T-type Calcium Channel Inhibition : Fluorinated phenyl derivatives (e.g., in pyrrolidine-based inhibitors) demonstrate >80% inhibition at 10 μM, outperforming methyl- and chloro-substituted analogs in some cases .

- Benzoate Dioxygenase Specificity : 3-Fluoro- and 3-methylbenzoic acids show higher enzymatic activity (~60% of native substrate) compared to bulkier halogens (e.g., 3-iodo-, inactive) .

Thermodynamic Stability

Dispersion-corrected calculations () reveal that fluoro-substituted cyclohexanes have lower HAX-Eq values than methyl- and chloro-analogs, indicating enhanced conformational stability (Table 3):

| Compound | HAX-Eq (kcal/mol) |

|---|---|

| Fluorocyclohexane | -2.3 |

| Methylcyclohexane | -1.8 |

| Chlorocyclohexane | -2.1 |

Fluorination for Metabolic Resistance

highlights that 4'-fluoro-biphenyl-4-carboxylic acid resists microbial oxidation, unlike its non-fluorinated counterpart. This principle extends to Methyldioxy, fluoro-, where fluorination at metabolically vulnerable sites (e.g., para positions) can prolong half-life .

Q & A

Q. How to ensure data integrity in collaborative Methyldioxy, fluoro- research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.